Cas no 1484891-23-7 (4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide)
4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide
- 1H-Pyrazole-3-carboxamide, 4-amino-N-cyclobutyl-1-methyl-
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- MDL: MFCD21194592
- Inchi: 1S/C9H14N4O/c1-13-5-7(10)8(12-13)9(14)11-6-3-2-4-6/h5-6H,2-4,10H2,1H3,(H,11,14)
- InChI Key: NILOPFIVQCAHIP-UHFFFAOYSA-N
- SMILES: N1(C)C=C(N)C(C(NC2CCC2)=O)=N1
4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM440131-250mg |
4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide |
1484891-23-7 | 95%+ | 250mg |
$576 | 2022-12-31 | |
| Enamine | EN300-250164-0.05g |
4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide |
1484891-23-7 | 91% | 0.05g |
$245.0 | 2024-06-19 | |
| Enamine | EN300-250164-0.1g |
4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide |
1484891-23-7 | 91% | 0.1g |
$366.0 | 2024-06-19 | |
| Enamine | EN300-250164-0.25g |
4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide |
1484891-23-7 | 91% | 0.25g |
$524.0 | 2024-06-19 | |
| Enamine | EN300-250164-0.5g |
4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide |
1484891-23-7 | 91% | 0.5g |
$824.0 | 2024-06-19 | |
| Enamine | EN300-250164-1.0g |
4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide |
1484891-23-7 | 91% | 1.0g |
$1057.0 | 2024-06-19 | |
| Enamine | EN300-250164-2.5g |
4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide |
1484891-23-7 | 91% | 2.5g |
$2071.0 | 2024-06-19 | |
| Enamine | EN300-250164-5.0g |
4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide |
1484891-23-7 | 91% | 5.0g |
$3065.0 | 2024-06-19 | |
| Enamine | EN300-250164-10.0g |
4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide |
1484891-23-7 | 91% | 10.0g |
$4545.0 | 2024-06-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061864-1g |
4-Amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide |
1484891-23-7 | 95% | 1g |
¥5180.0 | 2023-04-01 |
4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide
Research Brief on 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1484891-23-7): Recent Advances and Applications
4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1484891-23-7) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, particularly in the context of kinase inhibition and cancer therapy. This research brief aims to summarize the latest findings related to this compound, providing insights into its current status and future directions in drug development.
The compound's structure, characterized by a pyrazole core with an amino and cyclobutyl carboxamide substituent, has been optimized for enhanced selectivity and potency against specific kinase targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide exhibits promising inhibitory activity against a subset of tyrosine kinases implicated in tumor proliferation and metastasis. The study utilized X-ray crystallography and molecular docking to elucidate the binding interactions, revealing a unique binding mode that differentiates it from existing kinase inhibitors.
In addition to its anticancer potential, recent preclinical studies have explored the compound's utility in inflammatory and autoimmune diseases. A research group at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that the compound modulates key signaling pathways involved in immune response regulation. These findings suggest a broader therapeutic scope, warranting further investigation in animal models and clinical trials.
The synthesis of 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide has also seen advancements, with new methodologies improving yield and scalability. A 2022 patent application (WO2022156789) detailed a streamlined synthetic route that reduces the number of steps and minimizes the use of hazardous reagents, making it more suitable for industrial-scale production. This development is critical for transitioning the compound from the laboratory to clinical applications.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Recent pharmacokinetic studies highlighted in European Journal of Pharmaceutical Sciences indicate that while the compound demonstrates favorable tissue penetration, its half-life may require further optimization through structural modifications or formulation strategies.
In conclusion, 4-amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide represents a versatile scaffold with significant potential in multiple therapeutic areas. Ongoing research is expected to refine its pharmacological profile and expand its applications, positioning it as a candidate for future drug development programs. Collaborative efforts between academia and industry will be essential to translate these findings into clinically viable treatments.
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